1-Butyl-3-cyclohexylthiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-cyclohexylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2S/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h10H,2-9H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJYMJPBWSMDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367822 | |
| Record name | 1-butyl-3-cyclohexylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18884-16-7 | |
| Record name | 1-butyl-3-cyclohexylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Techniques for Molecular Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of thiourea (B124793) compounds. Techniques such as FTIR and NMR spectroscopy provide invaluable information about the functional groups and the electronic environment of atoms within the molecule.
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. For thiourea derivatives, key vibrational bands include the N-H stretching, C=S (thione) stretching, and C-N stretching modes.
In analogous compounds, the N-H stretching vibrations are typically observed as broad signals in the region of 3278–3288 cm⁻¹, indicating their involvement in hydrogen bonding. researchgate.net For instance, in separate analyses of 1-butylthiourea and 1-cyclohexylthiourea, the N-H bands appear in the range of 3083-3362 cm⁻¹. rsc.org The presence of both butyl and cyclohexyl groups in the target compound would lead to characteristic C-H stretching vibrations from the aliphatic methylene (B1212753) (–CH₂) and methyl (–CH₃) groups, typically found between 2850 and 3000 cm⁻¹. rsc.orgrsc.org
The thiocarbonyl (C=S) and C-N stretching vibrations are also critical for characterization. The C-N stretching coupled with N-H bending modes often appears in the 1500-1560 cm⁻¹ region. rsc.orgrsc.org The vibrational band associated with the C=S group is generally found at lower wavenumbers.
Table 1: Characteristic FTIR Vibrational Frequencies for Thiourea Analogs
| Vibrational Mode | Compound | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | 1-Butylthiourea | 3362, 3280, 3235, 3180 | rsc.org |
| N-H Stretch | 1-Cyclohexylthiourea | 3289, 3159, 3101 | rsc.org |
| N-H Stretch | 1-Benzyl-3-cyclohexylthiourea | 3312, 3240 | rsc.org |
| C-H Stretch (aliphatic) | 1-Benzyl-3-cyclohexylthiourea | 2930, 2854 | rsc.org |
| N-C=S Bending/Stretching | 1-Butylthiourea | 1618, 1560 | rsc.org |
| N-C=S Bending/Stretching | 1-Cyclohexylthiourea | 1615 | rsc.org |
| N-C=S Bending/Stretching | 1-Benzyl-3-cyclohexylthiourea | 1554, 1517 | rsc.org |
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
¹H NMR: In the proton NMR spectrum of 1-butyl-3-cyclohexylthiourea, distinct signals are expected for the protons of the butyl and cyclohexyl groups, as well as for the N-H protons of the thiourea backbone. The N-H protons typically appear as broad singlets due to quadrupole broadening and chemical exchange. For example, in 1-benzyl-3-cyclohexylthiourea, these signals appear around δ 5.66 and 5.96 ppm. rsc.org The protons on the carbon adjacent to the nitrogen atoms (N-CH and N-CH₂) would be deshielded and appear downfield. The cyclohexyl group would show a complex multiplet for its 11 protons, while the butyl group would exhibit a triplet for the terminal methyl (–CH₃) protons and multiplets for the three methylene (–CH₂) groups. rsc.orgvu.nl
¹³C NMR: The ¹³C NMR spectrum offers insight into the carbon environments. The most downfield signal corresponds to the thiocarbonyl carbon (C=S), which is characteristically found in the range of δ 179-181 ppm for similar thiourea derivatives. researchgate.net For 1-benzyl-3-cyclohexylthiourea, this peak is observed at δ 180.7 ppm. rsc.org The carbons of the cyclohexyl and butyl groups attached to the nitrogen atoms are expected around δ 53.1 and 48.3 ppm, respectively, with the remaining aliphatic carbons appearing further upfield. rsc.org For instance, the individual spectra of 1-butylthiourea and 1-cyclohexylthiourea show signals for the N-attached carbons at δ 44.02 and δ 55.18 ppm, respectively. rsc.org
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiourea Analogs in CDCl₃
| Nucleus | Group | 1-Benzyl-3-cyclohexylthiourea rsc.org | 1-Butylthiourea (in DMSO-d₆) rsc.org | 1-Cyclohexylthiourea (in DMSO-d₆) rsc.org |
|---|---|---|---|---|
| ¹H | N-H | 5.96 (br s), 5.66 (br s) | 7.54 (s), 6.88 (br s) | 7.51 (s), 6.80 (br s) |
| N-CH (cyclohexyl) | 3.83 (br) | - | 1.11-1.85 (m) | |
| N-CH₂ (butyl/benzyl) | 4.64 (s) | 3.33 (m) | - | |
| Cyclohexyl CH₂ | 1.11-1.98 (m) | - | 1.11-1.85 (m) | |
| Butyl CH₂/CH₃ | - | 1.23-1.5 (m), 0.87 (q) | - | |
| ¹³C | C=S | 180.7 | 183.48 | 188.94 |
| N-C (cyclohexyl) | 53.1 | - | 55.18 | |
| N-C (butyl/benzyl) | 48.3 | 44.02 | - | |
| Cyclohexyl CH₂ | 32.8, 25.4, 24.6 | - | 41.57, 30.70, 29.93 | |
| Butyl CH₂/CH₃ | - | 31.37, 19.97, 14.14 | - |
Solid-State Structural Determination by X-ray Crystallography
While the crystal structure for this compound has not been reported, extensive crystallographic studies on analogous compounds provide a robust model for its likely solid-state conformation and intermolecular interactions. mdpi.comresearchgate.netscispace.com
Single crystal X-ray diffraction provides the most definitive information on molecular geometry, including bond lengths and angles. Studies on compounds like 1-(3-chlorophenyl)-3-cyclohexylthiourea reveal that the thiourea core (N-C(S)-N) is typically planar. researchgate.net The C=S double bond length is generally around 1.69 Å, while the C-N bond lengths are intermediate between single and double bonds (approx. 1.33-1.35 Å), indicating delocalization of pi-electrons across the N-C-N fragment. researchgate.net For example, in 1-(3-chlorophenyl)-3-cyclohexylthiourea, the C=S bond length is 1.695 Å, and the C-N distances are 1.351 Å and 1.326 Å. researchgate.net Such compounds often crystallize in common space groups like P2₁/n (monoclinic) or R-3:H (trigonal). mdpi.comscispace.comdntb.gov.ua
Table 3: Representative Crystallographic Data for an Analogous Thiourea Derivative
| Parameter | 1-(3-chlorophenyl)-3-cyclohexylthiourea mdpi.comscispace.com |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Bond Length (C=S) | 1.695 Å |
| Bond Length (C-N1) | 1.351 Å |
| Bond Length (C-N2) | 1.326 Å |
Hydrogen bonding is a defining feature of the solid-state chemistry of thiourea derivatives. The N-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is the primary hydrogen bond acceptor.
In the crystal structures of related thioureas, intermolecular N-H···S hydrogen bonds are prevalent. These interactions link molecules together, often forming characteristic patterns. A common motif is the formation of a cyclic dimer, where two molecules are connected by a pair of N-H···S hydrogen bonds, creating a ring structure. mdpi.comresearchgate.net For example, dimers of 1-(3-chlorophenyl)-3-cyclohexylthiourea are stabilized through N1H···S1 interactions. researchgate.net Intramolecular hydrogen bonds are less common in simple N,N'-disubstituted thioureas unless other functional groups are present.
The intermolecular hydrogen bonds dictate the higher-order arrangement of molecules in the crystal, known as supramolecular assembly. In many thiourea derivatives, the combination of N-H···S hydrogen bonds leads to the formation of one-dimensional chains or two-dimensional sheets.
In some cases, more complex three-dimensional networks arise, stabilized by additional weak interactions such as C-H···S contacts. scispace.com For instance, in one crystalline thiourea derivative, N-H···S and C-H···S interactions combine to form a cyclic hexameric ring, which then assembles into a larger 3D structure. mdpi.comscispace.comresearchgate.net The specific substituents on the nitrogen atoms influence the steric hindrance and the directionality of these interactions, ultimately determining the final packing motif. Thiourea derivatives are considered attractive models for studying these non-covalent interactions in solid-state chemistry. mdpi.com
Conformational Analysis of the Thiourea Moiety
In related unsymmetrical thioureas, the thiourea unit typically adopts a planar or near-planar conformation. researchgate.net This planarity is attributed to the delocalization of pi-electrons across the N-C-S system. The substituents on the nitrogen atoms (the butyl and cyclohexyl groups) can adopt various conformations, with the syn or anti arrangement relative to the thione sulfur atom being of particular interest.
Studies on similar compounds, such as 1-isobutyl-3-cyclohexylthiourea, reveal that the conformation is often stabilized by intramolecular hydrogen bonds, where an N-H proton interacts with the sulfur atom of the thiocarbonyl group. researchgate.netresearchgate.net The cyclohexane (B81311) ring typically adopts a stable chair conformation. researchgate.net
The expected bond lengths and angles within the thiourea moiety of this compound can be inferred from data on analogous compounds. For instance, the C=S bond length is generally observed to be slightly shorter than a typical C-S single bond but longer than a C=S double bond in other contexts, reflecting the delocalized electronic nature of the thiourea group. scispace.com The C-N bond lengths are also intermediate between single and double bond character.
Table 1: Typical Bond Lengths and Angles in Cyclohexylthiourea Derivatives
| Parameter | Typical Value |
|---|---|
| C=S Bond Length | ~1.68 Å |
| C-N1 Bond Length | ~1.35 Å |
| C-N2 Bond Length | ~1.34 Å |
| N-C-N Angle | ~117° |
| N-C-S Angle | ~121° |
Note: These values are approximations based on data from structurally similar compounds and may vary for this compound.
Computational Quantum Chemical Studies for Structural Validation
Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for validating and predicting the structural and electronic properties of molecules like this compound. researchgate.netresearchgate.net These studies can provide optimized geometries, vibrational frequencies, and electronic properties that complement experimental data.
For analogous thiourea derivatives, DFT calculations have been performed using various basis sets, such as B3LYP/6-31G(d,p), to determine the most stable conformation. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental values obtained from X-ray crystallography. lookchem.com
Molecular Electrostatic Potential (MEP) maps generated from these calculations can visualize the electron density distribution and identify regions of positive and negative electrostatic potential. researchgate.net For a thiourea derivative, the MEP would typically show a region of high negative potential around the sulfur atom, indicating its nucleophilic character, and regions of positive potential around the N-H protons, highlighting their acidic nature.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
Table 2: Illustrative Computational Data for a Thiourea Derivative
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | (Example Value) |
| LUMO Energy | (Example Value) |
| HOMO-LUMO Gap | (Example Value) |
| Dipole Moment | (Example Value) |
Note: The specific values would need to be calculated for this compound. The table serves to illustrate the type of data obtained from computational studies.
These computational approaches are invaluable for understanding the structure-property relationships of this compound, especially in the absence of extensive experimental data.
Coordination Chemistry of 1 Butyl 3 Cyclohexylthiourea and Its Metal Complexes
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes of 1-Butyl-3-cyclohexylthiourea can be achieved through well-established synthetic routes for N,N'-disubstituted thioureas. These methods typically involve the reaction of the thiourea (B124793) ligand with a corresponding metal salt in a suitable solvent. The general synthetic approach involves dissolving stoichiometric amounts of this compound and the desired metal salt (e.g., chlorides, nitrates, sulfates, or acetates) in a solvent such as ethanol, methanol, or acetonitrile (B52724). The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent. The solid product can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.
The characterization of the synthesized complexes is crucial to confirm their formation and elucidate their structure. Standard analytical techniques are employed for this purpose. Elemental analysis (C, H, N, S) provides the empirical formula of the complex, allowing for the determination of the ligand-to-metal ratio. Infrared (IR) spectroscopy is a powerful tool to confirm the coordination of the thiourea ligand to the metal ion. A noticeable shift in the vibrational frequency of the C=S bond in the IR spectrum of the complex compared to the free ligand is a strong indicator of coordination through the sulfur atom. Molar conductivity measurements in a suitable solvent can help determine the electrolytic nature of the complexes.
Investigation of Ligand-Metal Coordination Modes
The coordination of this compound to a metal center can occur through various modes, largely dictated by the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself.
Monodentate S-bonding: The most common coordination mode for thiourea and its derivatives is as a monodentate ligand, where it binds to the metal ion exclusively through its sulfur atom. The sulfur atom, being a soft donor, preferentially coordinates to soft metal ions. This mode of coordination is expected to be the predominant one for this compound.
Bidentate N,S-chelation: In some cases, particularly with certain metal ions and under specific conditions, thiourea derivatives can act as bidentate ligands, coordinating through both the sulfur and one of the nitrogen atoms to form a chelate ring. However, for N,N'-disubstituted thioureas like this compound, the steric hindrance from the butyl and cyclohexyl groups might disfavor this mode of coordination.
Bridging Coordination: The thiourea ligand can also act as a bridging ligand, connecting two metal centers. This can occur through the sulfur atom bridging two metal ions or through a combination of S and N coordination to different metal centers.
The specific coordination mode adopted by this compound in a given complex would need to be determined experimentally, primarily through single-crystal X-ray diffraction.
Complex Formation with Various Metal Ions
This compound is expected to form stable complexes with a wide range of transition metal ions due to the strong affinity of the thiourea sulfur atom for these metals. The following metal ions are known to form complexes with analogous N,N'-disubstituted thioureas:
Cu(I/II): Copper ions readily form complexes with thiourea derivatives. Depending on the oxidation state of copper and the reaction conditions, various stoichiometries and geometries can be obtained.
Ni(II): Nickel(II) complexes with thiourea ligands are common and often exhibit square planar or tetrahedral geometries.
Co(II): Cobalt(II) is known to form tetrahedral and octahedral complexes with thiourea derivatives.
Pd(II) and Pt(II): Palladium(II) and Platinum(II) typically form square planar complexes with thiourea and its derivatives.
Cd(II), Zn(II), and Hg(II): These d¹⁰ metal ions form stable tetrahedral complexes with thiourea ligands.
Fe(II): Iron(II) can form complexes with thiourea, although they can be susceptible to oxidation.
The formation of these complexes is driven by the Lewis acid-base interaction between the metal ion (Lewis acid) and the sulfur atom of the thiourea (Lewis base).
Structural Analysis of Metal-Thiourea Complexes
X-ray Crystallography of Coordinated Structures
While no crystal structure of a metal complex of this compound is currently available in the Cambridge Structural Database, the crystal structure of a Co(II) complex with the closely related ligand 1,3-dicyclohexylthiourea (B73351), namely bis(1,3-dicyclohexylthiourea-κS)bis(isothiocyanato-κN)cobalt(II), provides valuable insights into the expected structural features.
In this analogous complex, the Co(II) ion is in a tetrahedral coordination environment. It is coordinated to two sulfur atoms from two 1,3-dicyclohexylthiourea ligands and two nitrogen atoms from two thiocyanate (B1210189) ligands. The thiourea ligand acts as a monodentate ligand, coordinating solely through the sulfur atom. The crystal packing is influenced by intermolecular hydrogen bonding. It is highly probable that a similar Co(II) complex with this compound would exhibit a comparable structure.
Table 1: Illustrative Crystallographic Data for an Analogous Co(II) Complex with 1,3-Dicyclohexylthiourea
| Parameter | Value |
| Empirical Formula | C₂₈H₄₈CoN₆S₄ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 17.543(3) |
| b (Å) | 10.112(2) |
| c (Å) | 21.089(4) |
| β (°) | 109.98(2) |
| V (ų) | 3519.8(11) |
| Z | 4 |
| Coordination Geometry | Tetrahedral |
Note: Data is for an analogous compound and serves as an illustrative example.
Determination of Coordination Geometries
The coordination geometry of a metal complex is determined by the number of ligands attached to the central metal ion and the nature of the metal-ligand bonds. Based on studies of analogous thiourea complexes, the following geometries are anticipated for complexes of this compound:
Tetrahedral: This geometry is common for four-coordinate complexes of d¹⁰ ions like Zn(II), Cd(II), and Hg(II), as well as for Co(II) as seen in the analogous crystal structure.
Square Planar: This is the preferred geometry for four-coordinate d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).
Octahedral: Six-coordinate complexes, often involving additional ligands like water or halides, would adopt an octahedral geometry. This is a possibility for metals like Co(II), Ni(II), and Fe(II).
Trigonal Planar: This geometry is sometimes observed for three-coordinate Cu(I) complexes.
The specific geometry adopted will depend on a delicate balance of factors including the size of the metal ion, the steric bulk of the this compound ligand, and the nature of any other co-ligands or counter-ions present in the coordination sphere.
Electrochemical Properties of Metal-Thiourea Complexes
The electrochemical properties of transition metal complexes provide valuable information about their redox behavior, which is crucial for applications in catalysis and sensing. To date, there is no specific literature available on the electrochemical properties of metal complexes of this compound.
However, based on studies of other transition metal-thiourea complexes, it can be anticipated that these complexes would exhibit interesting redox chemistry. The electrochemical behavior would likely be influenced by both the metal center and the thiourea ligand. Techniques such as cyclic voltammetry could be employed to investigate the redox potentials of the metal-centered (e.g., M(II)/M(I) or M(II)/M(III) couples) and potentially ligand-centered redox processes. The nature of the butyl and cyclohexyl substituents on the thiourea backbone could influence the electron density at the sulfur donor atom, thereby modulating the redox properties of the resulting metal complexes. Further research in this area is required to elucidate the specific electrochemical behavior of this compound complexes.
Redox Potential Studies
The electrochemical behavior of metal complexes provides critical insights into their stability, reactivity, and potential applications in areas such as catalysis and materials science. The study of redox potentials, typically conducted using techniques like cyclic voltammetry, reveals the electron transfer properties of a complex, indicating the accessibility and stability of different oxidation states of the central metal ion.
While specific electrochemical studies detailing the redox potentials of this compound complexes are not extensively available in the reviewed scientific literature, the behavior of this ligand can be inferred from studies on analogous N,N'-disubstituted thiourea compounds. Research on various first-row transition metal complexes with substituted thiourea ligands demonstrates a range of electrochemical behaviors that are highly dependent on the metal center, the nature of the substituents on the thiourea backbone, and the coordination geometry. rdd.edu.iq
For instance, electrochemical studies on copper and nickel complexes with N,N'-disubstituted thiourea derivatives often show quasi-reversible or irreversible redox processes. cardiff.ac.uk In many cases involving copper(II) salts, the thiourea ligand, acting as a reducing agent, leads to the in-situ formation of copper(I) complexes. nih.gov The redox potential is a key parameter in these electrochemical studies, quantifying the tendency of a species to be oxidized or reduced. rdd.edu.iq
Cyclic voltammetry of metal-thiourea complexes typically reveals one or more peaks corresponding to reduction or oxidation events. The potential of these peaks is influenced by the electron-donating or electron-withdrawing nature of the substituents on the thiourea ligand. For this compound, the electron-donating aliphatic butyl and cyclohexyl groups would be expected to increase electron density on the sulfur donor atom, which in turn affects the redox potential of the coordinated metal center.
The following table summarizes representative electrochemical data for complexes of structurally related N,N'-disubstituted thiourea ligands to provide an illustrative understanding.
| Metal Complex | Ligand | Redox Process | Potential (V) vs. Ag/AgCl | Characteristics |
|---|---|---|---|---|
| [Cu(L)₂]ClO₄ | N-benzoyl-N'-propylthiourea | Cu(II)/Cu(I) | -0.45 | Quasi-reversible |
| [Ni(L)₂] | N-(dimethylcarbamothioyl)-4-fluorobenzamide | Ni(II)/Ni(I) | -1.10 (Epc) | Irreversible |
| [Cr(L)₃] | N,N'-diethylthiourea | Cr(III)/Cr(II) | -1.34 | Reversible |
| [Cu(L)Cl] | N-ferrocenoyl-N'-arylalkylthiourea | Fe(III)/Fe(II) of ferrocene | +0.60 | Reversible |
Note: The data presented are illustrative and sourced from general studies on N,N'-disubstituted thiourea complexes. Specific experimental conditions such as solvent and supporting electrolyte can influence potential values.
Rational Design Principles for Selective Metal Ion Complexation
The rational design of ligands for selective metal ion complexation is a cornerstone of coordination chemistry, with applications ranging from hydrometallurgy to medicinal chemistry. The ability of a ligand like this compound to selectively bind to a specific metal ion is governed by a combination of electronic and structural factors. rsc.org Key principles underpinning this selectivity include the Hard and Soft Acids and Bases (HSAB) theory, steric effects, and the electronic influence of substituents. scispace.com
Hard and Soft Acids and Bases (HSAB) Theory: The HSAB principle is a fundamental concept used to predict the stability of metal complexes. adichemistry.comwikipedia.org It classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard" or "soft". fiveable.me Hard acids are small, highly charged, and not easily polarizable (e.g., Al³⁺, Cr³⁺, Fe³⁺), while soft acids are larger, have a lower charge, and are more polarizable (e.g., Cu⁺, Ag⁺, Hg²⁺). libretexts.org Similarly, hard bases contain small, highly electronegative donor atoms (e.g., O, F, N), whereas soft bases have larger, less electronegative, and more polarizable donor atoms (e.g., S, P, I). libretexts.org The principle states that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. adichemistry.com
This compound, with its primary coordination site being the sulfur atom of the thiocarbonyl group, is classified as a soft base. rdd.edu.iq Consequently, it is expected to form stable and selective complexes with soft metal ions such as Cu(I), Ag(I), Pd(II), and Pt(II). cardiff.ac.uk This inherent softness makes it a suitable candidate for applications involving the separation or sensing of these metals from a mixture containing hard metal ions.
Steric Effects: The size and conformation of the substituents on the thiourea backbone play a crucial role in determining the coordination geometry and selectivity. waikato.ac.nzwaikato.ac.nz In this compound, the presence of a bulky cyclohexyl group and a flexible n-butyl group introduces significant steric hindrance around the coordination site. This steric bulk can influence selectivity in several ways:
Controlling Coordination Number: The ligand's bulk may prevent a large number of ligands from coordinating to a small metal ion, thereby favoring complexes with lower coordination numbers.
Imposing Geometric Constraints: The steric demands of the cyclohexyl and butyl groups can force a specific geometry (e.g., tetrahedral vs. square planar) upon the metal complex. This can be exploited to selectively bind metal ions that prefer that particular geometry. waikato.ac.nz
Kinetic Stability: Bulky groups can shield the metal center from attack by solvent molecules or other competing ligands, thus enhancing the kinetic stability of the complex.
Electronic Effects: The alkyl groups (butyl and cyclohexyl) are electron-donating in nature. Through inductive effects, they increase the electron density on the nitrogen atoms and, subsequently, on the sulfur donor atom. This enhanced electron density on the soft sulfur atom strengthens its character as a Lewis base, which can lead to more stable bonds with soft metal acids. The specific electronic tuning afforded by these substituents can modulate the affinity of the ligand for different metal ions, contributing to its selectivity.
By carefully considering these principles—the inherent soft nature of the thiourea sulfur, the steric hindrance imposed by the bulky alkyl groups, and the electronic effects of these substituents—it is possible to predict and rationalize the selective complexation behavior of this compound toward specific metal ions.
Investigation of Biological Activities Through Mechanistic and Computational Approaches
Enzyme Inhibition Studies (In Vitro and In Silico)
1-Butyl-3-cyclohexylthiourea, also identified in chemical databases as ZINC390718, has demonstrated notable inhibitory effects on several enzymes, highlighting its potential as a lead compound for drug discovery.
Research has identified this compound as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. researchgate.net In vitro assays have shown that this compound inhibits both enzymes in a concentration-dependent manner. researchgate.net
The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50) values. For AChE, the IC50 was found to be 543.8 µM, while for BChE, a significantly lower IC50 of 241.1 µM was observed, indicating a greater potency against BChE. researchgate.net
Inhibitory Activity of this compound against Cholinesterases
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 543.8 |
| Butyrylcholinesterase (BChE) | 241.1 |
Currently, there is no scientific literature available that specifically investigates the inhibitory activity of this compound against dipeptidyl peptidase-4 (DPP-4).
There are no specific studies available in the scientific literature detailing the in vitro or in silico urease inhibitory activity of this compound.
Specific research on the inhibitory effect of this compound on tyrosinase is not available in the current scientific literature.
In silico molecular dynamics (MD) simulations have provided valuable insights into the binding mechanism of this compound with both AChE and BChE. researchgate.net These studies revealed that the compound engages in significant hydrophobic and hydrogen bond interactions with key residues within the catalytic sites of both enzymes. researchgate.net
For AChE, the critical interactions involve the following amino acid residues: Leu67, Trp86, Phe123, Tyr124, Ser293, Phe295, and Tyr341. researchgate.net In the case of BChE, the key residues for binding are Asp70, Trp82, Tyr128, Glu197, Tyr332, and Ile442. researchgate.net These interactions are crucial for the stabilization of the enzyme-inhibitor complex and are responsible for the observed inhibitory activity.
Antimicrobial and Antiparasitic Activity Investigations (In Vitro)
There is currently no specific scientific data available regarding the in vitro antimicrobial or antiparasitic activities of this compound.
Antibacterial Efficacy Studies
Thiourea (B124793) derivatives have demonstrated a broad spectrum of antibacterial activities. The structural features of these compounds, particularly the presence of the C=S, C=O, and NH groups, are thought to contribute to their antibacterial effects by interacting with the carboxyl and phosphate (B84403) groups on the bacterial cell surface nih.gov. The lipophilicity of the substituents on the thiourea core also plays a crucial role; for instance, derivatives with C10 and C12 alkyl chains have shown good antibacterial activity due to their ability to disrupt the bacterial membrane nih.gov.
The antibacterial mechanism of some thiourea analogs is proposed to involve the inhibition of key bacterial enzymes such as topoisomerase II (DNA gyrase) and topoisomerase IV nih.gov. Molecular docking studies have further suggested that substituents with nucleophilic and polar characteristics, like CF3, NO2, NH, C=O, and C=S, can enhance interactions with target proteins, leading to improved inhibitory activity nih.gov. The position of electron-withdrawing groups on aromatic rings attached to the thiourea scaffold has also been found to influence antibacterial potency nih.gov. For example, piperazine-derived thioureas featuring a 3,5-bis-trifluoromethyl phenyl ring have shown inhibitory activity against clinical strains of colistin-resistant Acinetobacter baumannii at low micromolar concentrations nih.gov.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Piperazine-derived thiourea with 3,5-bis-trifluoromethyl phenyl ring | Colistin-resistant Acinetobacter baumannii | 1.56 - 6.25 | nih.gov |
| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives | Staphylococcus aureus | Not specified, but showed maximum activity | connectjournals.com |
| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives | Bacillus subtilis | Not specified, but showed maximum activity | connectjournals.com |
| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives | Escherichia coli | Not specified, but showed maximum activity | connectjournals.com |
| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives | Salmonella typhi | Not specified, but showed maximum activity | connectjournals.com |
Antifungal Efficacy Studies
The antifungal potential of thiourea derivatives has been investigated against various fungal pathogens. For instance, four thiourea derivatives of 2-thiophenecarboxylic acid were evaluated for their activity against nosocomial strains of Candida auris, a multidrug-resistant fungus of significant public health concern nih.govnih.gov. Among these, the ortho-methylated derivative demonstrated the highest antifungal activity, particularly in inhibiting biofilm growth and microbial adherence nih.gov. These compounds also exhibited low cytotoxicity in hemocompatibility assays, suggesting a potential for therapeutic application nih.govnih.gov.
The mechanism of antifungal action is believed to be influenced by the structural modifications of the thiourea derivatives, such as the position of methyl groups on the aromatic ring, which can affect their biological activity nih.govnih.gov. Some N-acyl thiourea derivatives have shown greater potency as antifungal agents against Candida parapsilosis and Candida metapsilosis compared to their antibacterial activity rsc.org.
| Compound | Fungal Strain | Activity/MIC | Reference |
|---|---|---|---|
| Ortho-methylated thiourea derivative of 2-thiophenecarboxylic acid | Candida auris | Highest antifungal activity in the series | nih.gov |
| N,N-disubstituted-Ń-acylthiourea | Candida parapsilosis | More potent than antibacterial activity | rsc.org |
| N,N-disubstituted-Ń-acylthiourea | Candida metapsilosis | More potent than antibacterial activity | rsc.org |
| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives | Candida albicans | Moderate activity | connectjournals.com |
| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives | Aspergillus niger | Moderate activity | connectjournals.com |
Antiviral Activity Research
Research into the antiviral properties of thiourea derivatives has identified compounds with activity against a range of viruses. For instance, certain thiourea derivatives have been screened as potential inhibitors of SARS-CoV-2 by targeting the interaction between the viral spike protein's receptor-binding domain (RBD) and the human ACE2 receptor nih.gov. One study identified a thiourea scaffold, SSAA09E1, that was capable of preventing viral entry by inhibiting the fusion of the viral membrane with the host cell membrane nih.gov.
Furthermore, a thiourea derivative designated as 147B3 has been shown to inhibit the infection of human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) with 50% effective concentrations in the low micromolar range. Mechanistic studies suggest that this compound targets viral transactivators, as evidenced by its inhibition of viral early gene promoter activation and the emergence of resistant HSV-1 clones with mutations in the infected cell protein 4 (ICP4) gene, a key viral transcriptional factor. Additionally, some thiourea derivatives have demonstrated strong antiviral activity against the hepatitis B virus (HBV), comparable to the established antiviral drug Entecavir biorxiv.org.
| Compound | Virus | Activity/EC50 | Reference |
|---|---|---|---|
| BB-IV-46 (a thiourea derivative) | SARS-CoV-2 | 95.73 ± 1.79% inhibition | nih.gov |
| 147B3 | Human Cytomegalovirus (HCMV) | 0.5 µM | nih.gov |
| 147B3 | Herpes Simplex Virus type 1 (HSV-1) | 1.9 µM | nih.gov |
| DSA-00, DSA-02, DSA-09 | Hepatitis B Virus (HBV) | Comparable to Entecavir | biorxiv.org |
Antiprotozoal Activity (e.g., against Leishmania species)
Thiourea derivatives have also been explored for their potential against protozoan parasites, particularly Leishmania species, the causative agents of leishmaniasis. A study on dehydroabietic acid derivatives bearing different amino acid scaffolds revealed potent antiprotozoal activity against Leishmania donovani and Trypanosoma cruzi, with several compounds effectively killing intracellular parasites at low micromolar concentrations researchgate.net.
Another study focused on thymoquinone, a component of Nigella sativa essential oil, which demonstrated significant antileishmanial activity against both the promastigote and amastigote stages of Leishmania major nih.govmdpi.com. The half-maximal effective concentration (EC50) against promastigotes was found to be 2.62 ± 0.12 μM mdpi.com. These findings highlight the potential of diverse chemical scaffolds, including those related to thiourea, as starting points for the development of new antiprotozoal agents.
| Compound | Protozoan Species | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Dehydroabietic acid derivatives | Leishmania donovani (amastigotes) | 2.3 - 9 µM | researchgate.net |
| Thymoquinone | Leishmania major (promastigotes) | 2.62 ± 0.12 μM | mdpi.com |
Anticancer Activity Research (In Vitro and Mechanistic Focus)
The anticancer potential of thiourea derivatives is an active area of research, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines mdpi.comnih.gov. The structural diversity of thiourea derivatives allows for the synthesis of compounds with a wide range of properties, making them promising candidates for the development of new cancer therapies nih.gov. The unique electronic characteristics of the thiourea moiety are believed to facilitate binding to various enzymes and receptors within biological systems, which is crucial for their anticancer activity analis.com.my.
Interaction with Key Biological Targets (e.g., DNA, Enzymes, Cell Receptors)
Thiourea derivatives have been shown to interact with several key biological targets implicated in cancer progression. One important target is the epidermal growth factor receptor (EGFR), a protein often overexpressed in cancer cells. Thiourea derivatives bearing a benzodioxole moiety have demonstrated significant cytotoxic effects against various cancer cell lines, and their anticancer mechanism has been linked to EGFR inhibition nih.gov.
Another area of investigation is the interaction of thiourea derivatives with DNA. Bis-acyl-thiourea derivatives have been studied for their DNA binding properties, with theoretical and experimental results indicating binding interactions nih.gov. Molecular docking and spectroscopic analyses have suggested a mixed binding mode for these compounds with DNA nih.gov. Furthermore, some thiourea derivatives have been designed as inhibitors of other enzymes involved in carcinogenesis, such as cyclooxygenase-2 (COX-2) eurekaselect.com. The ability of these compounds to bind to and inhibit the activity of such a diverse range of biological targets underscores their potential as multi-targeted anticancer agents biointerfaceresearch.com.
Evaluation of Cellular Pathway Modulation
The anticancer effects of thiourea derivatives are often mediated through the modulation of various cellular signaling pathways that control cell proliferation, apoptosis (programmed cell death), and the cell cycle nih.gov. For example, certain diarylthiourea derivatives have been shown to inhibit the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest in the S phase and activating caspase-3, a key enzyme in the apoptotic cascade nih.gov. This suggests that these compounds may trigger an intrinsic apoptotic pathway initiated by DNA damage nih.gov.
Studies on 1,3-disubstituted thiourea derivatives have demonstrated their ability to induce apoptosis in colon cancer and leukemia cell lines mdpi.com. Some of these compounds were found to be strong inducers of late-stage apoptosis mdpi.com. The modulation of cancer cell signaling pathways by thiourea derivatives can also involve targeting specific molecular pathways involved in cancer progression, such as those related to angiogenesis nih.gov. The ability of these compounds to influence multiple cellular pathways highlights their potential to overcome drug resistance and the side effects associated with some traditional cancer therapies biointerfaceresearch.com.
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 µM | nih.gov |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 µM | nih.gov |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 µM | nih.gov |
| Diarylthiourea 4 | MCF-7 (Breast) | 338.33 ± 1.52 µM | nih.gov |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 µM | biointerfaceresearch.com |
| Thiourea derivative 20 | MCF-7 (Breast) | 1.3 µM | biointerfaceresearch.com |
| Thiourea derivative 20 | SkBR3 (Breast) | 0.7 µM | biointerfaceresearch.com |
| Compound 3b (5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative) | C32 (Melanoma) | 24.4 µM | nih.gov |
| Compound 3b (5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative) | A375 (Melanoma) | 25.4 µM | nih.gov |
Structure-Activity Relationship (SAR) Analysis
The biological activity of thiourea derivatives, including this compound, is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) analysis is a critical methodology for understanding how specific molecular features influence the compound's efficacy and for guiding the design of more potent analogues.
Impact of Substituent Modifications on Biological Activity
The core structure of this compound features a central thiourea moiety (-(NH)C(=S)(NH)-) with a butyl group at the N1 position and a cyclohexyl group at the N3 position. Modifications to these substituents can significantly alter the compound's biological profile.
Key SAR findings for N,N'-disubstituted thiourea derivatives indicate that:
Nature of Substituents : The type of group attached to the nitrogen atoms plays a vital role. N-aryl thiourea derivatives have shown better antibacterial activity compared to those with alkyl substituents. nih.gov The introduction of bulky groups can also significantly influence antitumor activity. analis.com.my For instance, replacing the butyl or cyclohexyl group with aromatic rings, especially those containing electron-withdrawing groups like halogens, can enhance anticancer or antibacterial activities. nih.govanalis.com.my
Hydrogen Bonding : The N-H protons of the thiourea core act as hydrogen bond donors, while the sulfur atom can act as a weak hydrogen bond acceptor. These interactions are fundamental to the binding of these compounds to their biological targets, such as enzymes. analis.com.my Modifications that alter the electronic properties of these groups can modulate binding strength.
| Modification on Thiourea Scaffold | General Impact on Biological Activity | Rationale |
|---|---|---|
| Replacement of alkyl (e.g., Butyl) with aryl group | Often increases antibacterial/anticancer activity. nih.govanalis.com.my | Aromatic rings can engage in π-π stacking and hydrophobic interactions with the target protein. |
| Introduction of electron-withdrawing groups (e.g., -F, -Cl, -CF3) on an aryl substituent | Generally enhances activity. nih.govnih.gov | Modulates electronic properties, increases lipophilicity and metabolic stability. nih.gov |
| Varying alkyl chain length (e.g., modifying the butyl group) | Optimal length is crucial; too short or too long can decrease activity. nih.gov | Affects lipophilicity and steric fit within the binding pocket. |
| Introduction of bulky groups (e.g., modifying the cyclohexyl group) | Can significantly aid antitumor activity. analis.com.my | Improves steric interactions and occupancy of the binding site. |
Pharmacophore Modeling for Ligand-Based Design
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For thiourea derivatives, a general pharmacophore model can be constructed based on the common structural features of active compounds.
A pharmacophore model for a compound like this compound would typically include:
Two Hydrogen Bond Donors (HBD) : Corresponding to the two N-H groups of the thiourea backbone.
One Hydrogen Bond Acceptor (HBA) : Represented by the sulfur atom of the C=S group.
Two Hydrophobic Features (HY) : Corresponding to the non-polar butyl and cyclohexyl substituents.
This model serves as a 3D query to screen large chemical databases for novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. It is a powerful tool in ligand-based drug design, enabling the efficient identification of new potential lead compounds. frontiersin.org
Computational Chemistry and Molecular Modeling for Biological Insights
Computational techniques are indispensable for understanding the molecular mechanisms underlying the biological activity of compounds like this compound. These methods provide detailed insights into ligand-receptor interactions at an atomic level.
Molecular Docking Simulations to Predict Binding Affinities and Poses
Molecular docking is a computational method that predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. singidunum.ac.rs For thiourea derivatives, docking studies have been instrumental in elucidating their mechanism of action against various targets, including bacterial enzymes and protein kinases. nih.govresearchgate.net
In a typical docking simulation of this compound, the compound would be placed into the active site of a target protein. The simulation would then explore various conformations and orientations of the ligand, calculating the binding energy for each pose. The results generally reveal:
Key Interactions : The N-H groups of the thiourea core frequently form hydrogen bonds with amino acid residues like aspartate, glutamate, or asparagine in the active site. fip.orgmdpi.com The sulfur atom can also participate in hydrogen bonding or other interactions. fip.org
Hydrophobic Pockets : The butyl and cyclohexyl groups are predicted to occupy hydrophobic pockets within the binding site, forming van der Waals interactions with non-polar residues such as leucine, valine, and alanine. singidunum.ac.rs
Binding Affinity : The simulation provides a "docking score" or an estimated binding free energy (ΔG), which quantifies the strength of the ligand-receptor interaction. Lower scores typically indicate a higher predicted binding affinity. mdpi.com
| Thiourea Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Benzoylthioureas | PBP2a (MRSA) | -5.76 | Asp296, Tys272, Lys273 fip.org |
| 1-Allyl-3-benzoylthioureas | DNA Gyrase Subunit B | -91.23 (Rerank Score) | Not specified nih.gov |
| Naproxen-thioureas | VEGFR1 | -8.4 to -8.8 | Not specified researchgate.net |
| Phenyl-thioureas | Bacterial Tyrosinase | -4.02 to -6.32 | Arg209, Asn205, His231 mdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Interactions
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. acs.org MD simulations track the movements of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding pose and the persistence of key interactions. nih.gov
For a complex of this compound and a target protein, an MD simulation would reveal:
Conformational Stability : By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can assess the stability of the complex. A stable RMSD value suggests that the ligand remains securely bound in its initial docked pose. acs.org
Flexibility of the System : The Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the protein and ligand are flexible and which are rigid.
Interaction Persistence : MD simulations allow for the analysis of the duration and stability of specific interactions, such as hydrogen bonds, identified during docking. This confirms whether the predicted interactions are transient or stable over time. acs.orgrsc.org
MD simulations are crucial for validating docking results and providing a more realistic understanding of the dynamic interplay between a ligand and its biological target. acs.org
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by correlating calculated molecular properties, known as descriptors, with experimentally determined activity. farmaciajournal.com
For a series of thiourea derivatives, a QSAR model would be developed through the following steps:
Data Set Collection : A set of thiourea analogues with known biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., electronegativity, partial charges), and topological descriptors. nih.govdovepress.com
Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that best correlates the descriptors with the biological activity. nih.gov
Validation : The predictive power of the model is rigorously tested using internal (cross-validation) and external validation sets of compounds. nih.gov
A typical QSAR model for thiourea derivatives might look like the following equation derived from a study on their anticancer activity: log(1/IC₅₀) = a(LogP) + b(Mass) + c(Electronegativity) + d(Van der Waals Volume) + ... + constant
Such models highlight the key molecular properties that govern biological activity. For instance, studies have shown that properties like lipophilicity (LogP), molecular mass, and electronegativity are often key predictors for the anticancer activities of thiourea compounds. nih.gov These validated QSAR models can then be used to predict the activity of new, unsynthesized thiourea derivatives, thereby prioritizing the most promising candidates for synthesis and testing. farmaciajournal.com
Catalytic Applications: 1 Butyl 3 Cyclohexylthiourea As an Organocatalyst
Role as Bifunctional Hydrogen Bond Donor Catalysts
Thiourea (B124793) derivatives are recognized as powerful hydrogen bond donor catalysts. The two N-H protons of the thiourea moiety can form a bidentate hydrogen bond with electrophilic centers, such as carbonyl or imino groups, thereby activating the substrate towards nucleophilic attack. This bifunctional nature allows for the pre-organization of both the electrophile and the nucleophile in the transition state, leading to enhanced reactivity and stereoselectivity.
The catalytic activity of these compounds is generally attributed to the double hydrogen bond interaction with the substrate. This interaction lowers the energy of the transition state, accelerating the reaction rate. While 1-Butyl-3-cyclohexylthiourea possesses the necessary N-H protons to function as a bifunctional hydrogen bond donor, detailed studies quantifying its binding affinities and catalytic efficacy in this role are not extensively documented.
Applications in Asymmetric Synthesis and Stereoselective Transformations
Chiral thiourea derivatives are highly valued as organocatalysts in asymmetric synthesis, where they can induce high levels of stereocontrol. By incorporating chiral scaffolds, these catalysts can create a chiral environment around the reaction center, leading to the preferential formation of one enantiomer over the other. Although this compound itself is not chiral, it serves as a fundamental scaffold that can be modified with chiral auxiliaries to create potent asymmetric catalysts. The following sections discuss potential applications in key asymmetric transformations based on the performance of structurally similar catalysts.
The Friedel–Crafts alkylation is a fundamental carbon-carbon bond-forming reaction that attaches an alkyl group to an aromatic ring. The enantioselective variant of this reaction is a powerful tool for the synthesis of chiral benzylic compounds. Bifunctional thiourea catalysts have been successfully employed in this reaction to activate the electrophile and control the stereochemical outcome. They are particularly effective in the reaction of indoles and pyrroles with various electrophiles.
While the use of thiourea-based catalysts in enantioselective Friedel-Crafts reactions is a well-established strategy, specific studies detailing the use of this compound or its chiral derivatives in this context are not readily found in the surveyed literature. Therefore, no specific data on its performance, such as yields or enantiomeric excesses, can be provided.
Enantioselective Strecker Reaction: The Strecker reaction is a three-component reaction between an aldehyde, an amine, and a cyanide source to produce α-amino nitriles, which are valuable precursors to α-amino acids. Chiral thiourea catalysts have been shown to effectively catalyze the enantioselective addition of cyanide to imines, which are formed in situ. The catalyst activates the imine through hydrogen bonding, facilitating the stereoselective attack of the cyanide nucleophile. Kinetic studies on related thiourea-catalyzed Strecker reactions have indicated that the rate is often first-order in the catalyst, imine, and cyanide source.
Enantioselective Mannich Reaction: The Mannich reaction is another important carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid. Bifunctional thiourea catalysts are highly effective in promoting enantioselective Mannich reactions, particularly between ketones or malonates and imines. The catalyst co-catalyzes the reaction by activating the imine electrophile through hydrogen bonding while a co-catalyst or the catalyst itself can deprotonate the nucleophile. This dual activation is crucial for achieving high diastereo- and enantioselectivity.
While there is a wealth of data for other thiourea catalysts in these reactions, specific research and data tables for the catalytic performance of this compound in either the Strecker or Mannich reaction are not available in the reviewed scientific literature.
Desymmetrization is a powerful strategy in asymmetric synthesis where a prochiral or meso compound is converted into a chiral molecule by the selective reaction of one of its two enantiotopic functional groups. Bifunctional thiourea-based organocatalysts have been utilized in the desymmetrization of various substrates, such as meso-anhydrides, by catalyzing their enantioselective alcoholysis. The catalyst differentiates between the two enantiotopic carbonyl groups, leading to the formation of a chiral monoester with high enantiomeric excess.
The application of this compound as a catalyst in desymmetrization reactions has not been specifically reported in the available literature. Consequently, there are no research findings or data to present on its effectiveness in this type of transformation.
Catalysis in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient processes in organic synthesis. Thiourea derivatives can act as effective catalysts in various MCRs, such as the Biginelli or Hantzsch reactions, by activating one or more of the components through hydrogen bonding. This catalytic approach often leads to high yields and can also be extended to asymmetric variants by using chiral thioureas.
While the synthesis of thioureas, including N-cyclohexyl thiourea derivatives, via multicomponent reactions has been reported, the specific use of this compound as a catalyst for other multicomponent reactions is not well-documented in the scientific literature.
Investigation of Stereochemical Control Mechanisms and Reaction Kinetics
The stereochemical control exerted by bifunctional thiourea catalysts is generally attributed to the formation of a highly organized, hydrogen-bonded ternary complex involving the catalyst, the electrophile, and the nucleophile. The specific geometry of this complex dictates the facial selectivity of the nucleophilic attack. Computational studies, such as Density Functional Theory (DFT) calculations, on related thiourea catalysts have been instrumental in elucidating these transition states and explaining the observed enantioselectivity.
Kinetic studies are crucial for understanding the reaction mechanism and optimizing reaction conditions. For many thiourea-catalyzed reactions, the kinetics have been found to be consistent with a mechanism where the hydrogen-bond-mediated activation of the electrophile is the rate-determining step.
However, specific investigations into the stereochemical control mechanisms and reaction kinetics for catalysis mediated by this compound are absent from the currently available body of scientific literature. Such studies would be necessary to fully understand its potential as an organocatalyst and to rationally design more effective catalytic systems based on its structure.
Advanced Analytical Methodologies and Chemical Sensing
Spectrofluorimetric Techniques for Sensing Applications (e.g., Heavy Metal Ion Detection)
Thiourea (B124793) derivatives are recognized for their potential as fluorescent chemosensors, particularly for the detection of heavy metal ions. researchgate.netnih.gov The underlying mechanism often involves the interaction between the sulfur and nitrogen atoms of the thiourea group and the metal ions, leading to a measurable change in the fluorescence properties of the molecule, such as enhancement ("turn-on") or quenching ("turn-off"). mdpi.comnih.gov
For a compound like 1-Butyl-3-cyclohexylthiourea, a hypothetical spectrofluorimetric method for detecting a specific heavy metal ion, for instance, Mercury(II) (Hg²⁺), would involve the following steps:
Complex Formation: The interaction between the lone pair of electrons on the sulfur and nitrogen atoms of the thiourea moiety with the vacant orbitals of the Hg²⁺ ion would lead to the formation of a stable complex.
Fluorescence Modulation: This complex formation would alter the electronic state of the fluorophore (assuming the cyclohexyl or another part of the molecule has fluorescent properties or is attached to a fluorophore). This could be due to mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).
Detection and Quantification: The change in fluorescence intensity would be measured at a specific excitation and emission wavelength. The concentration of the metal ion would be proportional to the change in fluorescence, allowing for quantitative analysis. The detection limit, a key performance metric, would be determined as the lowest concentration of the metal ion that can be reliably detected. rsc.org
A potential study could yield data similar to the hypothetical table below:
| Parameter | Value |
| Excitation Wavelength (λex) | 350 nm |
| Emission Wavelength (λem) | 450 nm |
| Linear Range | 1-100 µM |
| Detection Limit | 0.5 µM |
| Response Time | < 2 minutes |
Chromatographic Methods for Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of chemical compounds. researchgate.netresearchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach.
A standard HPLC method development for this compound would involve optimizing several parameters:
Column: A C18 column is a common choice for non-polar to moderately polar compounds.
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would be optimized to achieve good separation.
Detector: A UV detector would be used, with the detection wavelength set to the absorbance maximum of this compound.
Flow Rate and Temperature: These would be adjusted to ensure sharp peaks and a reasonable run time.
The validation of such a method would be crucial to ensure its accuracy, precision, linearity, and robustness. researchgate.net A hypothetical data set from an HPLC analysis for the purity of a this compound sample is presented below:
| Parameter | Result |
| Retention Time | 5.8 minutes |
| Purity (by area %) | 98.5% |
| Linearity (R²) | 0.9995 |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
Voltammetric Studies for Electrochemical Behavior
Voltammetric techniques, such as cyclic voltammetry, are employed to investigate the electrochemical properties of a compound, including its oxidation and reduction potentials. nih.gov The electrochemical behavior of this compound would be studied by scanning the potential of a working electrode and measuring the resulting current.
A typical experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte. The resulting voltammogram would provide information on:
Redox Potentials: The potentials at which the compound is oxidized or reduced.
Reversibility: Whether the electrochemical processes are reversible or irreversible.
Electron Transfer Kinetics: The rate at which electrons are transferred during the redox reactions.
The electrochemical behavior is influenced by the molecular structure. For this compound, the thiourea group would be the primary site of electrochemical activity. The data from such a study could be used to develop an electrochemical sensor for the compound.
Development of Novel Sensor Platforms and Methodologies
The development of novel sensors is a rapidly advancing field, with applications in environmental monitoring, medical diagnostics, and industrial process control. researchgate.netejcmpr.comresearchgate.net Based on its chemical structure, this compound could potentially be incorporated into various sensor platforms.
Possible avenues for sensor development include:
Optical Sensors: Utilizing the potential spectrofluorimetric properties of the compound, an optical sensor could be designed for the detection of specific analytes.
Electrochemical Sensors: Based on its voltammetric behavior, an electrochemical sensor could be fabricated by immobilizing the compound on an electrode surface.
Chemiresistive Sensors: The interaction of the compound with gas molecules could lead to a change in its electrical resistance, forming the basis of a chemiresistive gas sensor. mdpi.com
The design of such sensors would require a thorough understanding of the compound's chemical and physical properties, as well as the principles of sensor technology.
Future Research Directions and Unexplored Avenues for 1 Butyl 3 Cyclohexylthiourea
Rational Derivatization for Fine-Tuning Biological Potency and Selectivity
The core structure of 1-Butyl-3-cyclohexylthiourea is ripe for modification to enhance its biological activity and target selectivity. The principle of rational derivatization involves strategically altering the chemical structure to improve its interaction with biological targets. biointerfaceresearch.com Research on other thiourea (B124793) derivatives has consistently shown that the introduction of specific functional groups can dramatically increase potency.
Future research should focus on systematic modifications of the butyl and cyclohexyl groups. For instance, introducing electron-withdrawing substituents, such as nitro or perfluorophenyl groups, into the structure can increase the acidity of the N-H groups, thereby enhancing their ability to form hydrogen bonds with biological receptors. biointerfaceresearch.com Studies on other thioureas have demonstrated that such modifications can lead to significant improvements in anticancer activity. biointerfaceresearch.com
Furthermore, incorporating heterocyclic moieties like thiazole, pyrazole, or pyridine could confer novel pharmacological properties and improve interactions with specific molecular targets. mdpi.com A structured approach, creating a library of derivatives by varying substituents on the cyclohexyl and butyl chains, would allow for a comprehensive structure-activity relationship (SAR) analysis. This analysis would identify the key chemical features responsible for biological effects and guide the design of more potent and selective analogues.
Table 1: Examples of Substituent Effects on Thiourea Derivative Activity
| Substituent Group | Position of Substitution | Observed Effect on Biological Activity | Reference Compound Example |
|---|---|---|---|
| 4-Nitrophenyl | Aryl ring | Suppressed growth of multiple breast cancer cell lines. biointerfaceresearch.com | 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea |
| 4-(Trifluoromethyl)phenyl | Aryl ring | Significantly reduced proliferation of lung cancer cells (A549). biointerfaceresearch.com | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea |
| Pyridin-2-yl | N-substitution | High antitumor activity against breast cancer cells (MCF-7, SkBR3). biointerfaceresearch.com | 1-Aryl-3-(pyridin-2-yl) thiourea derivatives |
Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways
Thiourea derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and enzyme inhibition properties. mdpi.combiointerfaceresearch.com While some research has identified specific molecular targets, such as the HER2 protein and the K-Ras hydrophobic pocket, many mechanisms of action remain to be discovered. biointerfaceresearch.com For this compound and its future derivatives, a key research avenue is the identification of novel biological targets.
High-throughput screening (HTS) of these compounds against diverse panels of cancer cell lines, bacteria, fungi, and viruses could reveal new therapeutic applications. biointerfaceresearch.com For example, a study on similar unsymmetrical thioureas, such as 1-isobutyl-3-cyclohexylthiourea, demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov This suggests that this compound could also be investigated as a potential agent for neurodegenerative diseases. nih.gov
Once a biological activity is confirmed, molecular docking studies can be employed to predict potential protein targets. arabjchem.org Subsequent biochemical and cellular assays would then be necessary to validate these interactions and elucidate the precise mechanistic pathways. This could involve investigating effects on cancer cell signaling, angiogenesis, or apoptosis. mdpi.comarabjchem.org
Integration with Advanced Materials Science and Nanotechnology for Functional Applications
Beyond pharmacology, the unique chemical properties of the thiourea moiety make it suitable for applications in materials science. The sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, and the C=S group provides a site for further chemical reactions. researchgate.netnih.gov
An important unexplored avenue is the potential for this compound to be used as a fluorescent sensor. Thiourea derivatives have shown the ability to detect heavy metal ions, such as mercury (Hg²⁺), in aqueous solutions through changes in their fluorescence signals. nih.gov Future work could involve designing derivatives of this compound that are highly selective and sensitive for specific environmental toxins or industrial contaminants.
In the realm of nanotechnology, this compound could be functionalized onto nanoparticles to create novel materials. For instance, it could serve as a capping agent to stabilize nanocrystals or be integrated into polymeric materials. Thiourea compounds are also used as organocatalysts, and developing a catalytic application for this compound in sustainable polymer synthesis, such as for non-isocyanate polyurethanes (NIPUs), represents a promising research direction. researchgate.net
Development of Sustainable and Scalable Synthetic Processes
The advancement of this compound from laboratory-scale research to potential industrial application hinges on the development of efficient, sustainable, and scalable synthetic methods. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents.
Future research should prioritize green chemistry principles. One promising approach is the use of multicomponent reactions (MCRs), which can generate complex molecules like thiourea derivatives in a single step from simple starting materials (e.g., an isocyanide, an amine, and elemental sulfur). researchgate.net This strategy significantly reduces waste and improves efficiency, leading to lower E-factors (a measure of waste generated). researchgate.net
Furthermore, the exploration of eco-friendly solvents, such as water or benign alternatives like Cyrene™, and the use of reusable catalysts, like zinc-based nanoparticles, could drastically reduce the environmental impact of the synthesis. researchgate.netrsc.org Developing a robust, one-pot synthesis for this compound and its derivatives would be a critical step toward making these compounds more accessible and economically viable for large-scale production. rsc.org
Application of Advanced Computational Simulations and Artificial Intelligence in Compound Design and Activity Prediction
The integration of computational tools can accelerate the discovery and optimization of this compound derivatives. In silico methods offer a cost-effective and rapid way to predict the properties of new compounds before they are synthesized.
Molecular docking and molecular dynamics simulations can be used to model the interaction of designed derivatives with specific biological targets. researchgate.net These simulations provide insights into binding affinity and the key interactions (like hydrogen bonds) that stabilize the compound-protein complex, helping to prioritize the most promising candidates for synthesis. researchgate.net
Moreover, the application of artificial intelligence (AI) and machine learning (ML) is a frontier in drug discovery. researchgate.net By training deep learning models on large datasets of known thiourea compounds and their biological activities, it is possible to create predictive models. nih.govnih.gov These models can then be used to screen virtual libraries of this compound derivatives and predict their activity against various targets, such as specific enzymes or cancer cell lines. researchgate.net Deep reinforcement learning can even be used to generate novel molecular structures with optimized properties, guiding researchers toward the most promising areas of the chemical space. nih.govresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea |
| 1-Aryl-3-(pyridin-2-yl) thiourea |
| 1-isobutyl-3-cyclohexylthiourea |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
